![molecular formula C11H18O2Si B14291533 Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane CAS No. 113675-40-4](/img/structure/B14291533.png)
Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a furan ring substituted with a trimethylsilyl group and an allyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane typically involves the reaction of furan derivatives with trimethylsilyl reagents. One common method is the reaction of 5-(hydroxymethyl)furan-2-carbaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The allyloxy methyl group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(trifluoromethyl)silane: Another organosilicon compound with a trifluoromethyl group instead of the furan ring.
Trimethylsilane: A simpler organosilicon compound with only a trimethylsilyl group.
(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: A compound with a similar furan ring but different substituents.
Uniqueness
Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane is unique due to the combination of the furan ring, trimethylsilyl group, and allyloxy methyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
113675-40-4 |
|---|---|
Molecular Formula |
C11H18O2Si |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
trimethyl-[5-(prop-2-enoxymethyl)furan-2-yl]silane |
InChI |
InChI=1S/C11H18O2Si/c1-5-8-12-9-10-6-7-11(13-10)14(2,3)4/h5-7H,1,8-9H2,2-4H3 |
InChI Key |
QQQOCDJSMBGEMD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(O1)COCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


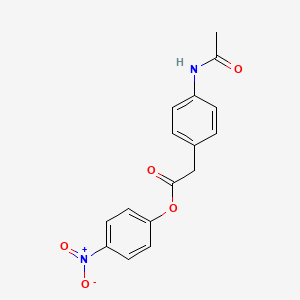
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
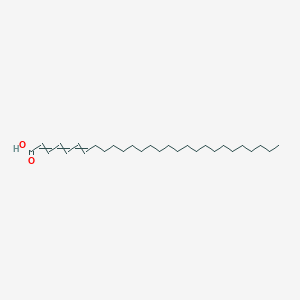
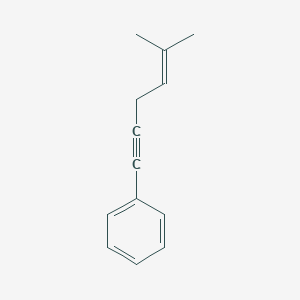


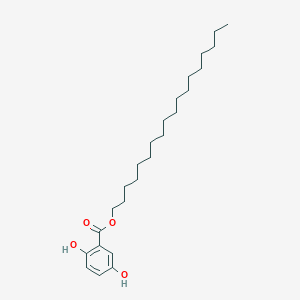
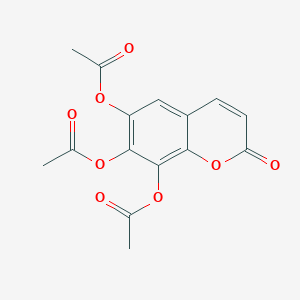
![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
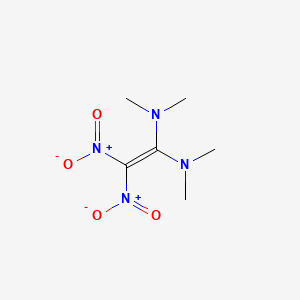
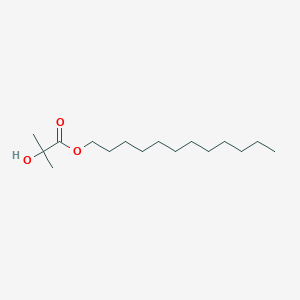
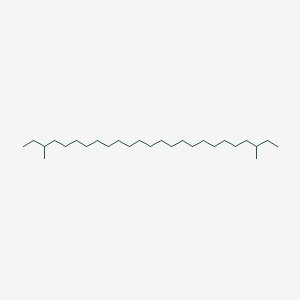
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
